alpha-Methyltryptophan

Behavioral pharmacology Serotonin Rodent model

Researchers requiring a validated PET tracer for serotonin synthesis or a prodrug for functional serotonin replacement face limited sourcing options. α-Methyl-L-tryptophan (CAS 16709-25-4) addresses this need with a unique dual mechanism. · PET Imaging: Brain trapping directly correlates with 5-HT synthesis, validated by 40-80% signal reduction post-TPH inhibition. · Behavioral Pharmacology: In vivo conversion to α-methylserotonin (5-HT2 agonist) enables functional replacement studies, distinct from depletion models. · Supply Chain: Research-grade material (≥98% purity) is stocked for prompt dispatch, supporting reproducible neurochemical and metabolic research programs.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 16709-25-4
Cat. No. B555742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Methyltryptophan
CAS16709-25-4
Synonymsalpha-(11C)methyl-L-tryptophan
alpha-(14C)methyl-tryptophan
alpha-methyl-L-tryptophan
alpha-methyltryptophan
alpha-methyltryptophan, (+)-isomer
alpha-methyltryptophan, (-)-isomer
alpha-methyltryptophan, (D)-isomer
alpha-methyltryptophan, (DL)-isomer
alpha-methyltryptophan, (L)-isome
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(CC1=CNC2=CC=CC=C21)(C(=O)O)N
InChIInChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)/t12-/m0/s1
InChIKeyZTTWHZHBPDYSQB-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Methyltryptophan: Prodrug Tracer for Serotonin Synthesis


Alpha-Methyltryptophan (α-MTrp, CAS 16709-25-4) is a synthetic amino acid analog of tryptophan that serves a dual role in research: it is both a precursor to the serotonin analog alpha-methylserotonin and, in its radiolabeled form, a positron emission tomography (PET) tracer for visualizing regional serotonin (5-HT) synthesis rates [1]. Unlike tryptophan hydroxylase (TPH) inhibitors such as para-chlorophenylalanine (PCPA), α-MTrp exerts its effects by acting as a prodrug that is enzymatically converted within serotonergic neurons, leading to the replacement of endogenous serotonin with its functional analog [2].

Prodrug PET tracer for regional serotonin synthesis imaging
Converted within serotonergic neurons to functional α-methylserotonin
Distinct from TPH inhibitors; enables replacement vs. depletion studies

Why Alpha-Methyltryptophan Cannot Be Substituted


Alpha-Methyltryptophan is not functionally interchangeable with other serotonergic research tools due to its unique mechanism of action. Unlike direct TPH inhibitors like para-chlorophenylalanine (PCPA), which cause a global and long-lasting depletion of serotonin by irreversibly binding to the enzyme [1], α-MTrp acts as a prodrug that is actively converted to α-methylserotonin [2]. This fundamental difference leads to divergent behavioral and neurochemical outcomes in animal models [3]. Furthermore, α-MTrp's primary utility as a quantitative PET tracer for serotonin synthesis is unmatched by other compounds, as its brain trapping directly correlates with 5-HT synthesis rates, a property not shared by native tryptophan due to its incorporation into proteins [4].

Mechanism Mismatch
α-MTrp acts as a prodrug to replace serotonin; PCPA and other TPH inhibitors cause depletion. Functional outcomes may not transfer.
Tracer Specificity
Brain trapping of α-MTrp correlates with 5-HT synthesis, not protein incorporation. Native tryptophan lacks this imaging selectivity.
Behavioral Profile Divergence
α-MTrp and PCPA produce opposing behavioral effects in models; direct substitution may confound behavioral pharmacology endpoints.

Alpha-Methyltryptophan: Head-to-Head Evidence


Divergent Behavioral Effects vs. PCPA

In a direct behavioral comparison study, α-MTrp (150 mg/kg) did not significantly alter locomotion, whereas PCPA (100-200 mg/kg) increased locomotion and social behavior. Conversely, α-MTrp increased self-grooming and burrowing, behaviors not observed with PCPA [1]. This divergence is attributed to the conversion of α-MTrp to the functional serotonin analog α-methylserotonin, which opposes the behavioral effects of decreased 5-HT synthesis [1].

Behavioral Divergence
Head-to-head
α-MTrp increased self-grooming and burrowing; PCPA increased locomotion and social behavior. Opposite qualitative behavioral profiles observed.
Reported opposite behavioral endpoint context
Rat model, α-MTrp 150 mg/kg, PCPA 100–200 mg/kg
Behavioral pharmacology Serotonin Rodent model Locomotion Grooming

Brain Trapping Specific to Serotonin Synthesis

The brain trapping of α-[14C]MTrp shows a highly significant correlation (p < 0.05) with the trapping of tryptophan via the serotonin metabolic pathway, but not with tryptophan incorporation into proteins (p > 0.05) [1]. Crucially, α-MTrp itself is not incorporated into proteins, unlike native tryptophan [1]. Furthermore, the trapping of α-MTrp is drastically reduced by 40-80% following pretreatment with the TPH inhibitor PCPA (200 mg/kg, 3 days), confirming its specificity to the serotonin synthesis pathway [2].

Tracer Specificity
Head-to-head
Brain trapping correlates with 5-HT synthesis (p < 0.05), not with protein incorporation (p > 0.05). Signal reduced 40–80% after TPH inhibition.
Supports serotonin synthesis imaging specificity
Autoradiography; PCPA 200 mg/kg pretreatment
PET imaging Serotonin synthesis Tracer validation Autoradiography

Functional Serotonin Replacement via α-Methylserotonin

α-MTrp functions as a prodrug that is converted in vivo to α-methylserotonin (α-MS) at doses of 50 mg/kg or greater [1]. α-MS acts as a 5-HT2 receptor agonist and substitutes for endogenous serotonin in storage, uptake, and release processes [2]. This functional replacement contrasts sharply with TPH inhibitors like PCPA, which cause a long-lasting depletion of serotonin by irreversibly inactivating the enzyme [3].

Prodrug Conversion
Class-level
Converted in vivo to α-methylserotonin, a 5-HT2 receptor agonist, at doses ≥50 mg/kg. Replaces endogenous serotonin in storage and release.
Functional serotonin replacement model context
In vivo rat studies; dose-dependent conversion
Prodrug Serotonin analog Neurochemistry 5-HT2 receptor

Metabolic Disease Potential

Recent patent literature identifies α-MTrp as a potential orally active drug for treating or preventing metabolic conditions, including high-fat diet-induced obesity, hyperglycemia, and insulin resistance [1]. This represents a distinct therapeutic application space compared to other serotonergic tool compounds like PCPA, which is primarily used as a CNS research tool and is not associated with metabolic disease applications.

Metabolic Application
Data to verify
Patent literature describes potential as orally active compound for metabolic syndrome, obesity, and insulin resistance models.
Research context for serotonergic-metabolic axis
Patent application data only; requires independent validation
Metabolic syndrome Obesity Drug development Oral activity

Alpha-Methyltryptophan: Research and Industrial Use Cases


PET Imaging of Regional Serotonin Synthesis

Alpha-Methyltryptophan is the compound of choice for quantitative PET imaging studies of serotonin synthesis. Its brain trapping is exclusively correlated with the 5-HT synthesis pathway and is not confounded by protein incorporation, unlike native tryptophan [1]. The tracer method is well-validated, with a 40-80% reduction in signal following TPH inhibition confirming its specificity [2].

Functional Studies of Serotonergic Replacement

For experiments requiring the functional replacement of serotonin rather than its depletion, α-MTrp is uniquely suited. Its in vivo conversion to α-methylserotonin, a 5-HT2 agonist, allows researchers to study behavioral and neurochemical outcomes under conditions of a functional serotonin substitute [1]. This is in direct contrast to depletion models using PCPA [2].

Comparative Behavioral Pharmacology

α-MTrp should be used when the research objective is to dissect the behavioral consequences of serotonin synthesis inhibition versus functional replacement. Direct comparative studies show that α-MTrp and PCPA produce divergent and sometimes opposing effects on locomotion, social behavior, and self-grooming [1]. This makes α-MTrp an essential tool for nuanced behavioral pharmacology studies.

Metabolic Disease Research and Drug Development

Given its patent-supported potential as an orally active agent for obesity, insulin resistance, and metabolic syndrome [1], α-MTrp is a relevant compound for research programs exploring the intersection of serotonergic signaling and metabolic regulation. This application differentiates it from other serotonergic tools typically confined to CNS research.

Application
Selection Property
Validation Focus
Serotonin synthesis PET imaging
5-HT synthesis pathway specificity
Brain trapping correlation confirmation
Functional serotonin replacement studies
Prodrug-to-analog conversion
Behavioral vs. depletion model comparison
Behavioral pharmacology research
Divergent behavioral outcome profile
Comparison with TPH inhibitor controls
Serotonergic-metabolic research
Oral activity research context
Review patent-reported metabolic models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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